
2-(4-(Dimethylamino)phenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)phenyl)propanal is an organic compound with the molecular formula C11H15NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the para position and a propanal group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the Knoevenagel condensation, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the propanal in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)phenyl)propanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 2-(4-(Dimethylamino)phenyl)propanoic acid.
Reduction: 2-(4-(Dimethylamino)phenyl)propanol.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)phenyl)propanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenyl)propanal involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a fluorescent probe by undergoing excited-state intramolecular proton transfer (ESIPT), which results in fluorescence emission . The compound’s dimethylamino group plays a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the propanal group.
2-(4-(Dimethylamino)phenyl)ethanol: Similar structure but has an ethanol group instead of a propanal group.
4-(Dimethylamino)cinnamaldehyde: Similar structure but has a cinnamaldehyde group instead of a propanal group.
Uniqueness
2-(4-(Dimethylamino)phenyl)propanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and propanal groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]propanal |
InChI |
InChI=1S/C11H15NO/c1-9(8-13)10-4-6-11(7-5-10)12(2)3/h4-9H,1-3H3 |
Clave InChI |
UFHQYFBMYLNESW-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
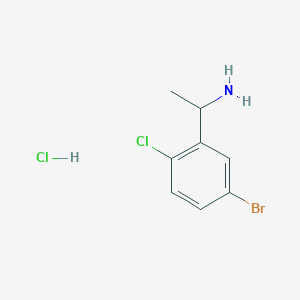
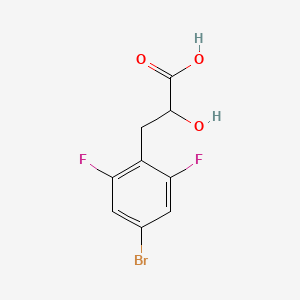
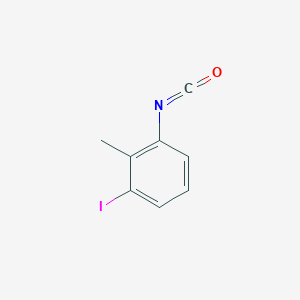
![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
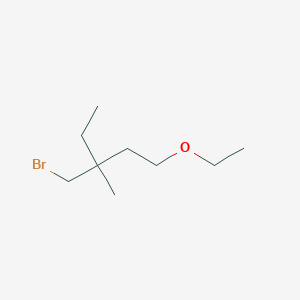
![Methyl 4-[(tert-butoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B13553669.png)
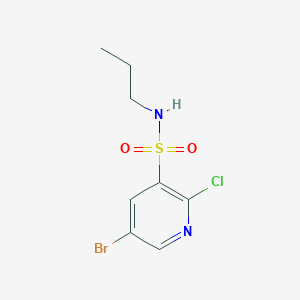
![3-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13553673.png)
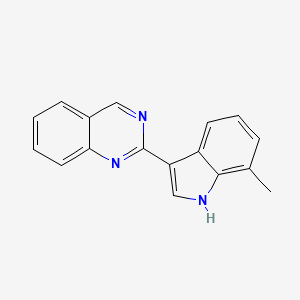
![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)
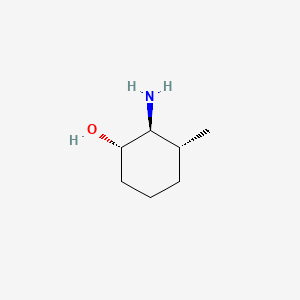
![4-[(2,3-Difluorophenyl)methyl]piperidin-4-ol](/img/structure/B13553699.png)
![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
